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BI-811283

Cat. No.: B1574571
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Description

Dysregulation of Aurora Kinases in Oncogenesis

The aberrant function or expression of Aurora kinases is frequently observed in human cancers, contributing significantly to disease pathogenesis.

Overexpression and/or gene amplifications of AURKA, AURKB, and AURKC have been identified in a wide array of solid and hematological malignancies. dergipark.org.trresearchgate.netnih.govoncotarget.comtandfonline.comaacrjournals.org This aberrant expression is a key driver of uncontrolled cancer cell proliferation and survival. dergipark.org.trresearchgate.net For instance, AURKA overexpression has been linked to enhanced proliferation, evasion of apoptosis, induction of epithelial-mesenchymal transition (EMT), and genomic instability. dergipark.org.trtandfonline.com AURKB overexpression is commonly found in aneuploid tumors and is associated with a poor prognosis in various cancers, including colorectal, breast, non-small cell lung carcinoma, gastric, oral, and glioblastoma. dergipark.org.troncotarget.comtandfonline.commdpi.com Similarly, AURKC overexpression has been detected in several cancers and can facilitate tumor formation. oncotarget.comtandfonline.com

Dysregulation of Aurora kinase activity can lead to failures in critical mitotic processes such as centrosome function, spindle assembly, chromosomal alignment, and cytokinesis, ultimately resulting in mitotic abnormalities and genetic instability. dergipark.org.trresearchgate.net Overexpression of AURKA and AURKB is frequently observed in aneuploid tumors, which account for approximately 90% of human malignancies. dergipark.org.troncodaily.com Specifically, AURKB overexpression has been shown to induce aneuploidy, thereby contributing to genetic instability and tumorigenesis. tandfonline.commdpi.comnih.gov Furthermore, AURKB can promote cell cycle progression by suppressing the activity of the tumor suppressor p53 and decreasing the levels of the cell cycle inhibitor p21Cip1, which in turn leads to aberrant activation of Cyclin-dependent kinase 1 (Cdk1). dergipark.org.troncotarget.comtandfonline.comnih.gov

Aurora B Kinase as a Promising Target for Therapeutic Intervention in Oncology Research

Given its integral functions in regulating genetic information and cellular division, Aurora B kinase has emerged as a promising therapeutic target in oncology research, with extensive exploration over the past two decades. mdpi.comnih.gov Inhibitors targeting Aurora B have demonstrated encouraging biological results in both in vitro and in vivo studies. nih.gov

BI-811283, a small molecule developed by Boehringer Ingelheim, represents a potent and selective ATP-competitive inhibitor of Aurora B kinase. mdpi.comwikipedia.orgaacrjournals.orgnih.govresearchgate.net In enzymatic kinase assays, this compound inhibited human Aurora B kinase activity with an IC50 value of 9 nM, while showing lower potency against Aurora A (70 nM) and Aurora C (17 nM). aacrjournals.orgresearchgate.net Preclinical in vitro studies revealed broad antiproliferative activity across more than 20 human cancer cell lines, with half-maximal effective concentration (EC50) values ranging from 2 to 14 nM. aacrjournals.orgresearchgate.net

Research findings indicate that this compound selectively binds to and inhibits the Aurora B kinase protein, leading to growth inhibition and senescence in lung cancer cells in vitro. wikipedia.orgaacrjournals.org In vivo xenograft models of human non-small cell lung cancer, colon carcinoma, and pancreas carcinoma showed that this compound treatment resulted in a dose-dependent inhibition of tumor growth, with tumor regression observed in some cases. wikipedia.orgnih.govresearchgate.net A rapid inhibition of histone H3 phosphorylation, a marker of Aurora B kinase inhibition, was observed within one hour of treatment. aacrjournals.orgnih.govresearchgate.net Furthermore, within 48 hours of treatment, the fraction of polyploid cells significantly increased to over 80%, followed by a notable increase in senescent cells and a delayed onset of apoptosis in a subset of cells. aacrjournals.orgresearchgate.net Counterintuitively, the polyploid cells formed due to Aurora B inhibition by this compound continue to divide, but due to severe chromosomal abnormalities, they eventually cease division or undergo cell death. wikipedia.org

Early clinical trials have indicated that this compound is safe and stable in the bloodstream, demonstrating anti-tumor activity by preventing cancer progression in 29-33% of patients with advanced solid tumors. wikipedia.org The compound is currently undergoing investigation in phase 1 and 2 clinical trials for various malignancies, including non-small cell lung, brain, head and neck, colorectal, ovarian cancer, and Acute Myeloid Leukemia. wikipedia.org While some trials have shown limited clinical efficacy, further research is ongoing to determine its effectiveness in different cancer types. mdpi.com

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BI811283;  BI-811283;  BI 811283.

Origin of Product

United States

Bi 811283: a Molecular Probe and Selective Aurora B Kinase Inhibitor

Compound Classification and Design Rationale

BI-811283 is classified as a small molecule inhibitor and a diaminopyrimidine derivative. mdpi.commedkoo.comresearchgate.netnih.gov Its development was strategically aimed at targeting Aurora B kinase, a crucial serine/threonine kinase essential for maintaining chromosomal integrity during the processes of mitosis and meiosis. mdpi.commedkoo.comwikipedia.orgnih.gov Aurora B kinase is a catalytic component of the chromosome passenger complex (CPC) and plays vital roles in chromosome bi-orientation, condensation, spindle assembly, and cytokinesis. nih.govnih.gov

The design rationale for this compound stems from the observation that Aurora B kinase is frequently overexpressed in numerous cancer types, a condition associated with chromosomal instability, aneuploidy, and poor prognosis. medkoo.comwikipedia.orgnih.gov By selectively inhibiting Aurora B kinase, this compound aims to disrupt the proper assembly of the mitotic spindle apparatus and chromosome segregation in rapidly dividing cancer cells. medkoo.comwikipedia.orgsmolecule.com This inhibition leads to the formation of cells with severely abnormal numbers of chromosomes (polyploidy), which ultimately results in cell cycle arrest or programmed cell death (apoptosis) in cancer cells. medkoo.comwikipedia.orgnih.govsmolecule.comascopubs.org

Mechanism of Aurora B Kinase Inhibition by this compound

This compound exerts its inhibitory effect on Aurora B kinase through a well-defined molecular mechanism involving ATP-competitive binding and reversible kinetics.

Adenosine (B11128) Triphosphate (ATP)-Competitive Binding

This compound functions as an adenosine triphosphate (ATP)-competitive inhibitor of Aurora B kinase. mdpi.comresearchgate.netnih.govnih.govsmolecule.comaacrjournals.orgvulcanchem.com This means that this compound directly competes with ATP for binding to the ATP-binding pocket within the active site of the Aurora B enzyme. medkoo.comnih.govwikipedia.orgsmolecule.com By occupying this critical binding site, this compound prevents the kinase from binding to ATP, thereby inhibiting the phosphorylation of its downstream target substrates that are essential for proper mitotic progression. smolecule.com Structural studies indicate that this compound binds to the hinge region of Aurora B kinase, acting as an ATP-mimetic. nih.govaacrjournals.org

Reversible Inhibition Kinetics

The inhibition of Aurora B kinase by this compound is characterized by reversible kinetics. researchgate.netnih.gov Reversible inhibitors form non-covalent interactions with their target enzymes, meaning the binding is temporary and the inhibitor can dissociate from the enzyme. egyankosh.ac.inlibretexts.org In the context of competitive inhibition, the binding of a reversible inhibitor can be overcome by increasing the concentration of the natural substrate (ATP in this case), allowing the enzyme's activity to be restored. egyankosh.ac.inlibretexts.org

Selectivity Profile of this compound

The selectivity profile of this compound is crucial for its function as a molecular probe and its potential therapeutic applications, demonstrating potent and preferential inhibition of Aurora B kinase.

Inhibitory Activity Against Aurora B Kinase

This compound exhibits potent inhibitory activity against human Aurora B kinase, with a half-maximal inhibitory concentration (IC50) reported at 9 nM. mdpi.comresearchgate.netnih.govsmolecule.comascopubs.orgresearchgate.netresearchgate.net This potency translates into broad antiproliferative activity across various cancer cell lines, with half-maximal effective concentration (EC50) values generally falling within the range of 2 to 14 nM across more than 20 human cancer cell lines. researchgate.netnih.govascopubs.orgresearchgate.net

Pharmacodynamic studies have shown that treatment with this compound leads to a rapid inhibition of histone H3 phosphorylation (pHH3) within one hour, serving as a direct marker of Aurora B kinase inhibition. researchgate.netnih.govascopubs.orgresearchgate.netnih.gov A key cellular consequence of Aurora B inhibition by this compound is the induction of polyploidy, with up to 80% of cells becoming polyploid within 48 hours of treatment. medkoo.comwikipedia.orgnih.govascopubs.orgresearchgate.net Subsequently, a subset of these polyploid cells may undergo senescence or apoptosis. nih.govascopubs.orgresearchgate.net

Table 1: Inhibitory Activity of this compound Against Aurora Kinases

KinaseIC50 (nM)
Aurora B9 mdpi.comresearchgate.netnih.govsmolecule.comascopubs.orgresearchgate.netresearchgate.net
Aurora A70 researchgate.netresearchgate.net
Aurora C17 researchgate.netresearchgate.net

Table 2: Antiproliferative Activity of this compound in Human Cancer Cell Lines

ActivityValue/Range
EC50 (in >20 human cancer cell lines)2 to 14 nM researchgate.net
EC50 (in 24 tumor cell lines)<14 nM researchgate.netnih.govascopubs.org

Comparative Inhibition of Aurora A and Aurora C Kinases

While this compound is a potent inhibitor of Aurora B, its selectivity profile also includes its inhibitory activity against other Aurora kinase family members, Aurora A and Aurora C. Research findings indicate that this compound inhibits human Aurora A kinase activity with an IC50 value of 70 nM, and Aurora C kinase activity with an IC50 value of 17 nM. researchgate.netresearchgate.net These comparative values highlight this compound's preferential inhibitory activity towards Aurora B kinase over Aurora A, while still demonstrating inhibition of Aurora C.

Specificity Against Other Kinase Targets

This compound demonstrates a notable selectivity profile among the Aurora kinase family members and against a broader panel of other kinases. In enzymatic assays, this compound exhibits a high potency for Aurora B kinase with a half-maximal inhibitory concentration (IC50) of 9 nM e-century.usevitachem.commedkoo.comopnme.com. While it also inhibits other Aurora isoforms, its selectivity for Aurora B is pronounced. The IC50 values for Aurora C and Aurora A kinases are reported as 17 nM and 70 nM, respectively medkoo.com. This indicates a higher affinity for Aurora B compared to Aurora A and C, with one study reporting over 250-fold selectivity towards Aurora B over Aurora A e-century.us.

Beyond the Aurora family, comprehensive kinase profiling studies have been conducted to assess the specificity of this compound against a diverse range of human kinases. In a panel comprising 46 additional kinases representative of the human kinome, this compound, at a concentration of 1000 nM, inhibited only 7 of these kinases by more than 50% medkoo.com. Furthermore, research indicates a high degree of selectivity, with this compound showing over 2000-fold selectivity against kinases such as FLT3 and KIT fda.gov. This broad selectivity profile suggests that this compound primarily targets Aurora B kinase, minimizing potential off-target effects that could arise from promiscuous kinase inhibition.

The following table summarizes the inhibitory activity of this compound against key kinase targets:

Table 1: Inhibitory Activity of this compound Against Kinase Targets

Kinase TargetIC50 (nM)Selectivity NoteSource
Aurora B9Potent inhibition e-century.usevitachem.commedkoo.comopnme.com
Aurora C17 medkoo.com
Aurora A70>250-fold selective over Aurora A e-century.us medkoo.com
FLT3>18000 (implied by >2000-fold selectivity at 9 nM)>2000-fold selectivity fda.gov
KIT>18000 (implied by >2000-fold selectivity at 9 nM)>2000-fold selectivity fda.gov
Other Kinases (from a panel of 46)>1000 (for >39 kinases)Inhibited 7/46 kinases by >50% at 1000 nM medkoo.com

Molecular and Biochemical Characterization of Bi 811283 Activity

Enzymatic Inhibition Assays

Enzymatic assays have been crucial in determining the potency and selectivity of BI-811283.

This compound is a potent, ATP-competitive, and reversible inhibitor of Aurora B kinase. nih.gov In enzymatic assays, this compound demonstrated a half-maximal inhibitory concentration (IC50) of 9 nM against human Aurora B kinase. nih.govnih.gov

To understand its selectivity, this compound was tested against other kinases. It showed inhibitory activity against Aurora A and Aurora C kinases with IC50 values of 70 nM and 17 nM, respectively. In a broader screening against a panel of 46 other kinases, this compound at a concentration of 1000 nM inhibited 7 of these kinases by more than 50%. This demonstrates a degree of selectivity for the Aurora kinase family, particularly Aurora B.

KinaseIC50 (nM)
Aurora B9
Aurora A70
Aurora C17

Substrate Phosphorylation Inhibition

The inhibition of Aurora B by this compound directly impacts the phosphorylation of its downstream substrates, which is critical for the proper execution of mitosis.

A primary and well-characterized substrate of Aurora B is Histone H3, which is phosphorylated at Serine 10 (pHH3) during mitosis. wikipedia.org Treatment of cancer cell lines with this compound resulted in a rapid inhibition of Histone H3 phosphorylation. nih.gov Pharmacodynamic assessments in clinical studies also showed a trend toward a decrease in pHH3 with increasing doses of this compound, indicating target engagement in vivo. nih.govnih.gov This inhibition of a key Aurora B substrate is a hallmark of the compound's cellular activity.

Aurora B kinase is known to phosphorylate a variety of other substrates crucial for mitotic events, including centromere protein A (CENP-A), vimentin, desmin, and survivin. wikipedia.orgaacrjournals.org The proper phosphorylation of these substrates is essential for chromosome segregation and cytokinesis. wikipedia.orgnih.gov Inhibition of Aurora B by this compound leads to a phenotype of failed mitosis and the formation of polyploid cells, which is a direct consequence of the disruption of these processes. nih.gov This strongly suggests that this compound inhibits the phosphorylation of these and other critical Aurora B substrates. However, direct biochemical studies specifically quantifying the inhibition of phosphorylation of these non-histone substrates by this compound are not extensively detailed in the available literature.

Molecular Interaction Studies

Understanding the molecular interaction between this compound and its target provides a structural basis for its inhibitory activity. This compound is an adenosine (B11128) triphosphate (ATP)-competitive inhibitor. nih.gov This means it binds to the ATP-binding pocket of the Aurora B kinase, preventing the natural substrate, ATP, from binding and thus inhibiting the kinase's function. nih.gov This mode of action is characteristic of many small molecule kinase inhibitors.

Structural Basis of Aurora B Kinase-BI-811283 Complex Formation

The definitive understanding of how a small molecule inhibitor like this compound exerts its effect at a molecular level is best achieved through the elucidation of its three-dimensional structure when bound to its target. The crystal structure of this compound in complex with the Aurora B kinase and its essential cofactor, the Inner Centromere Protein (INCENP), provides a detailed atomic snapshot of this interaction.

The co-crystal structure of Xenopus laevis Aurora B complexed with a fragment of INCENP and this compound has been solved at a high resolution, revealing the precise binding mode of the inhibitor within the ATP-binding pocket of the kinase. researchgate.netebi.ac.uk this compound, a diaminopyrimidine derivative, anchors itself within this pocket through a series of specific hydrogen bonds and hydrophobic interactions. mdpi.comnih.gov

A key interaction involves the formation of two hydrogen bonds with the backbone of a specific amino acid, Alanine 173 (Ala173), in the hinge region of the kinase. nih.gov The amino group of Ala173 forms a hydrogen bond with the tertiary amino group of the pyrimidine (B1678525) ring of this compound, while the carbonyl group of Ala173 forms another hydrogen bond with the secondary amine that links the benzene (B151609) and pyrimidine moieties of the inhibitor. nih.gov These hydrogen bonds are critical for the stable and high-affinity binding of this compound.

Further stabilizing the complex are hydrophobic interactions between the inhibitor and various non-polar residues within the ATP-binding site. The piperazine (B1678402) group of this compound is oriented towards the solvent-exposed area of the hinge region. nih.gov This detailed structural information provides a rational basis for the high potency and selectivity of this compound for Aurora B kinase.

Complex ComponentPDB IDOrganismResolution (Å)Key Interacting ResidueInteraction Type
Aurora B/INCENP/BI-8112835K3YXenopus laevis1.60Ala173Hydrogen Bonds

Co-crystal Structure Analysis of Aurora B/INCENP in Complex with this compound Analogues

To further explore the structure-activity relationship and develop novel inhibitors with improved properties, researchers often synthesize and analyze analogues of a lead compound. In the case of this compound, a notable analogue that has been structurally characterized is BI 847325. This compound is a dual inhibitor of both MEK and Aurora kinases. researchgate.net

The crystal structure of BI 847325 bound to the Xenopus laevis Aurora B/INCENP complex has also been determined, allowing for a direct comparison with the binding mode of this compound. researchgate.net The analysis of such co-crystal structures is instrumental in understanding how subtle chemical modifications can influence binding affinity and selectivity.

By comparing the co-crystal structures of this compound and its analogues, medicinal chemists can gain valuable insights into the key structural features required for potent and selective Aurora B inhibition. This knowledge can then be used to guide the design of next-generation inhibitors with enhanced therapeutic potential.

CompoundTarget(s)PDB ID (with Aurora B)Resolution (Å)
This compoundAurora B Kinase5K3Y1.60
BI 847325MEK and Aurora KinasesNot specified in search results1.93

Cellular Pharmacodynamics of Bi 811283

Impact on Cell Cycle Progression

The Aurora B kinase plays an essential role in regulating several mitotic processes, including chromosome condensation, congression, segregation, and cytokinesis. Inhibition of this kinase by BI-811283 disrupts these vital functions of cell division wikipedia.orgmedkoo.com.

Treatment with this compound leads to a rapid inhibition of histone H3 phosphorylation (pHH3), a key marker of Aurora B kinase activity, observed within one hour of treatment. This swift reduction in pHH3 indicates effective target engagement and disruption of proper mitotic progression, contributing to cell cycle arrest.

A hallmark effect of Aurora B kinase inhibition by this compound is the induction of polyploidy and aneuploidy in treated cells wikipedia.orgmedkoo.com. In preclinical studies, specifically in the non-small cell lung cancer cell line NCI-H460, the fraction of polyploid cells significantly increased from less than 5% to over 80% within 48 hours of treatment, accompanied by a noticeable increase in cell volume. This phenomenon occurs because cells lacking functional Aurora B kinase are unable to complete cytokinesis, leading to the formation of tetraploid cells. The inhibition of Aurora B kinase by this compound results in cells with severely abnormal numbers of chromosomes, a condition known as aneuploidy, which is both a cause and a driver of cancer progression wikipedia.orgmedkoo.com.

Table 1: Impact of this compound on Cell Cycle Progression (NCI-H460 Cell Line)

Cellular EventTimeframe (after treatment)Observed ChangeReference
Histone H3 phosphorylation<1 hourRapid reduction
Polyploid cell fraction48 hoursIncrease from <5% to >80%
Cell volume48 hoursMarked increase

Modulation of Cellular Proliferation

This compound demonstrates significant activity in modulating cellular proliferation, particularly within various cancer cell lines.

Preclinical in vitro studies have revealed that this compound exhibits broad antiproliferative activity across a diverse panel of human cancer cell lines. In a study involving over 20 human cancer cell lines of different tissue origins, the half-maximal effective concentration (EC50) values for inhibition of proliferation ranged from 2 to 14 nM. This indicates potent and widespread inhibition of cancer cell growth at low nanomolar concentrations.

Table 2: In Vitro Antiproliferative Activity of this compound

Target ActivityRange of EC50 (nM)Number of Cancer Cell Lines TestedReference
Inhibition of proliferation (in vitro)2 to 14>20 (diverse tissue origin)

Beyond in vitro observations, this compound has shown dose-dependent inhibition of tumor growth in in vivo xenograft models. Studies utilizing models of human non-small cell lung cancer, colon carcinoma, and pancreas carcinoma demonstrated that treatment with this compound resulted in a dose-dependent reduction in tumor size, with tumor regression observed in some instances. A decrease in pHH3 levels was also noted in these in vivo models, serving as a pharmacodynamic marker of effective Aurora B kinase inhibition and target engagement.

Induction of Cellular Fates

The cellular consequences of this compound treatment extend beyond cell cycle disruption, ultimately leading to altered cellular fates, including senescence and apoptosis. Treated cells exhibit characteristics consistent with Aurora B inhibition, such as a polyploid phenotype, and subsequently display hallmarks of senescence. A slow onset of apoptosis is also observed in a subset of treated cells. Specifically, in NCI-H460 cells, the fraction of senescent cells markedly increased from less than 3% to 25% of the population within 96 hours of treatment. Concurrently, an increase in cleaved poly (ADP-ribose) polymerase (PARP) and nuclear fragmentation, indicative of apoptosis, was observed, rising from less than 1% to 7% of cells after 72 to 96 hours of treatment. While polyploid cells formed due to Aurora B inhibition may initially continue to divide, the severe chromosomal abnormalities they possess eventually lead to cessation of division or programmed cell death medkoo.com.

Table 3: Induction of Cellular Fates by this compound (NCI-H460 Cell Line)

Cellular FateTimeframe (after treatment)Observed ChangeReference
Senescence96 hoursIncrease from <3% to 25% of population
Apoptosis72-96 hoursIncrease from <1% to 7% (cleaved PARP, nuclear fragmentation)

Senescence Induction Pathways

Treatment with this compound has been demonstrated to induce cellular senescence, a state of irreversible growth arrest, in cancer cell lines. This induction is a notable cellular response to Aurora B kinase inhibition. In the non-small cell lung cancer cell line NCI-H460, the fraction of senescent cells significantly increased from less than 3% to 25% of the cell population within 96 hours of this compound treatment wikipedia.org. Cellular senescence in these studies was identified and quantified through staining for senescence-associated β-galactosidase (SA-β-Gal) activity, a widely recognized biomarker for senescent cells wikipedia.org. The development of a polyploid phenotype, a direct consequence of Aurora B inhibition, often precedes and is associated with the onset of senescence, characterized by an observable increase in cell volume wikipedia.org.

Table 1: Senescence Induction in NCI-H460 Cells by this compound

Time Point (hours)Fraction of Senescent Cells (%)Detection Method
< 96< 3SA-β-Gal staining wikipedia.org
9625SA-β-Gal staining wikipedia.org

Apoptosis Induction Mechanisms (e.g., PARP cleavage, nuclear fragmentation)

This compound also triggers apoptosis, albeit with a slower onset and in a smaller fraction of cells compared to its senescence-inducing effects wikipedia.org. Key mechanisms observed in the induction of apoptosis by this compound include the cleavage of poly (ADP-ribose) polymerase (PARP) and nuclear fragmentation wikipedia.org.

In NCI-H460 non-small cell lung cancer cells, an increase in cleaved PARP was detected, alongside a rise in the fraction of cells exhibiting nuclear fragmentation wikipedia.org. Specifically, the percentage of cells with nuclear fragmentation increased from less than 1% to 7% after 72 to 96 hours of this compound treatment wikipedia.org.

PARP cleavage is a well-established hallmark of apoptosis. Poly (ADP-ribose) polymerase 1 (PARP1) is a nuclear protein involved in DNA repair. During apoptosis, activated caspases, such as caspase-3 and caspase-7, cleave PARP1 into characteristic fragments, typically an 89-kDa catalytic fragment and a 24-kDa N-terminal fragment. This cleavage inactivates PARP1, thereby suppressing DNA repair mechanisms and facilitating the progression of DNA fragmentation, a critical event in apoptotic cell death. The detection of cleaved PARP by Western blotting serves as a biochemical indicator of caspase activation and apoptotic signaling wikipedia.org.

Nuclear fragmentation, observed microscopically using DAPI staining, is a morphological characteristic of cells undergoing apoptosis wikipedia.org. It involves the condensation and breakdown of the cell nucleus into multiple smaller bodies, reflecting the extensive DNA degradation occurring during programmed cell death.

Table 2: Apoptosis Induction in NCI-H460 Cells by this compound

Time Point (hours)Apoptotic MarkerObservation/Fraction (%)Detection Method
72 - 96Cleaved PARPIncreasedWestern blotting wikipedia.org
72 - 96Nuclear fragmentation< 1% to 7%DAPI staining, microscopic enumeration wikipedia.org

Preclinical Efficacy and Translational Research with Bi 811283

In Vivo Efficacy in Xenograft Models

Studies utilizing in vivo xenograft models have been crucial in demonstrating the anti-tumor potential of BI-811283. These models, which involve implanting human tumor cells into immunodeficient mice, provide a platform to assess efficacy in a living system.

In preclinical studies, this compound has demonstrated significant anti-proliferative activity and tumor growth inhibition in various human cancer xenograft models. Treatment with this compound resulted in dose-dependent inhibition of tumor growth in models of non-small cell lung cancer (NSCLC), colon carcinoma, and pancreas carcinoma. nih.govnih.gov The compound has shown the ability to inhibit the proliferation of a wide array of cultured human cancer cells, often at low nanomolar concentrations. researchgate.net For instance, in a panel of 24 different cancer cell lines, this compound exhibited a half-maximal effective concentration (EC50) of less than 14 nM. nih.gov

Beyond inhibiting tumor growth, administration of this compound has led to tumor regression in certain preclinical models. nih.gov This indicates that the compound can not only halt the progression of tumors but also induce a reduction in tumor volume. Notably, regression of large, established tumors was observed in the HCT 116 colon carcinoma xenograft model, highlighting its potential efficacy against advanced-stage disease. nih.gov

The anti-tumor effects of this compound are directly linked to its mechanism of action as an Aurora B kinase inhibitor. This has been confirmed through pharmacodynamic biomarker analysis in tumor tissues from xenograft models. A key biomarker for Aurora B activity is the phosphorylation of histone H3 at serine 10 (pHH3). Following treatment with this compound, a marked decrease in pHH3 levels was observed in tumor tissue, confirming target engagement and inhibition of Aurora B kinase activity. nih.gov Histological examinations of treated tumors further supported the mechanism of action, revealing an accumulation of enlarged, polyploid, and multinucleated cells, which is the characteristic cellular outcome of Aurora B inhibition. nih.gov

Table 1: Summary of this compound In Vivo Efficacy in Xenograft Models
Cancer TypeXenograft ModelObserved EfficacyBiomarker Correlation
Non-Small Cell Lung Cancer (NSCLC)Calu-6Dose-dependent tumor growth inhibition. nih.govReduction of phosphorylated Histone H3 (pHH3) in tumor tissue. nih.gov
Colon CarcinomaHCT 116Dose-dependent tumor growth inhibition and regression of large, established tumors. nih.govSignificant decrease in pHH3 levels and accumulation of polyploid cells. nih.gov
Pancreas CarcinomaVarious ModelsDose-dependent tumor growth inhibition. nih.govReduction of pHH3 indicating target engagement. nih.gov

Investigation of Resistance Mechanisms to Aurora B Inhibition in Preclinical Models

The development of drug resistance is a significant challenge in cancer therapy. While specific preclinical studies on acquired resistance to this compound are not extensively detailed in published literature, research on other Aurora B inhibitors provides insight into potential mechanisms. Preclinical models of acquired resistance are often developed by exposing cancer cell lines to gradually increasing concentrations of a drug over time. mdpi.comresearchgate.net

Studies on the Aurora B inhibitor ZM447439 have shown that resistance can emerge through multiple mechanisms. nih.govplos.org One key mechanism is the acquisition of point mutations within the ATP-binding pocket of the Aurora B kinase domain. plos.orgresearchgate.net For example, a G160E amino acid substitution was identified in leukemia cells resistant to ZM447439, which is thought to prevent the formation of an active drug-binding motif. nih.govplos.org

Another potential mechanism of resistance is the alteration of downstream cellular pathways, such as those controlling apoptosis. nih.govnih.gov Cells may develop defects in their ability to undergo programmed cell death, allowing them to survive the mitotic errors caused by Aurora B inhibition. plos.org Furthermore, overexpression of multidrug resistance (MDR) transporters, such as the ABCB1 (P-glycoprotein) efflux pump, is a common mechanism of resistance to various anti-cancer agents. nih.gov This has been demonstrated for the Aurora kinase inhibitor GSK-1070916, where cancer cells overexpressing ABCB1 were able to pump the drug out, thereby reducing its intracellular concentration and efficacy. nih.gov It is plausible that similar on-target mutations or off-target adaptations could contribute to resistance to this compound.

Preclinical Studies on Combination Strategies with Other Anti-Cancer Agents

To enhance anti-tumor efficacy and potentially overcome resistance, Aurora B inhibitors like this compound are being investigated in combination with other anti-cancer agents. The rationale is that targeting multiple, non-overlapping pathways can lead to synergistic effects.

While specific in vitro synergy studies for this compound are limited in publicly available research, studies with other selective Aurora B inhibitors have demonstrated the promise of this approach. The choice of a combination agent can be critical. For example, in vitro studies with the Aurora B inhibitor AZD1152-hQPA (Barasertib) on HeLa cervical cancer cells showed synergistic cytotoxic effects when combined with agents that decreased the expression of Aurora B kinase, such as all-trans-retinoic acid (ATRA). nih.gov Conversely, combinations with agents that increased Aurora B expression, like cisplatin and doxorubicin, resulted in an antagonistic effect. nih.gov This suggests that the cellular context and the effect of the partner drug on the target pathway can significantly influence the outcome of the combination.

The broader principle of combining Aurora B inhibitors with other therapies is supported by multiple preclinical findings showing they can sensitize cancer cells to different chemotherapeutic agents and even radiation. mdpi.com The disruption of mitotic progression by Aurora B inhibition can create vulnerabilities that are then exploited by DNA-damaging agents or other targeted therapies.

Table 2: Examples of Preclinical Synergistic Combinations with Aurora B Inhibitors
Aurora B InhibitorCombination AgentCancer Model (In Vitro)Observed Effect
AZD1152-hQPA (Barasertib)All-trans-retinoic acid (ATRA)HeLa (Cervical Cancer)Synergistic cytotoxic effect. nih.gov
AZD1152-hQPA (Barasertib)Am80 (Tamibarotene)HeLa (Cervical Cancer)Synergistic cytotoxic effect. nih.gov
AZD1152-hQPA (Barasertib)TAC-101HeLa (Cervical Cancer)Synergistic cytotoxic effect. nih.gov
ZM447439CisplatinSiHa (Cervical Cancer)Enhanced chemosensitivity. nih.gov

Enhanced Efficacy in In Vivo Xenograft Models

The preclinical development of this compound included comprehensive evaluations of its anti-tumor activity in in vivo xenograft models, which are crucial for assessing a compound's potential therapeutic efficacy in a living organism. These studies have demonstrated that this compound exhibits significant, dose-dependent anti-tumor effects across a variety of human cancer cell line xenografts.

Detailed Research Findings

Research conducted on immunodeficient mice bearing subcutaneous tumors derived from human cancer cell lines has provided substantial evidence of this compound's efficacy. In these models, the compound has been shown to inhibit tumor growth and, in some instances, induce tumor regression researchgate.netnih.gov. The anti-tumor activity has been observed in xenograft models of several cancer types, including non-small cell lung cancer (NSCLC), colon carcinoma, and pancreas carcinoma researchgate.net.

Specifically, studies have utilized human cancer cell lines such as NCI-H460 (non-small cell lung cancer), HCT 116 (colon carcinoma), and BxPC-3 (pancreas adenocarcinoma) to establish these xenograft models. nih.gov Treatment with this compound in these models, with total weekly doses ranging from 20 to 75 mg/kg, resulted in a dose-dependent inhibition of tumor growth or even tumor regression. nih.gov A significant finding from these preclinical studies was the superiority of a continuous infusion administration over bolus injections, with a continuous subcutaneous infusion of 20 mg/kg over 24 hours once-weekly proving to be particularly effective nih.gov.

Notably, in the HCT 116 colon carcinoma model, treatment with this compound was capable of inducing the regression of large, established tumors with a volume of 350 mm³ nih.gov. This finding is particularly compelling as it suggests the potential for this compound to not only control tumor proliferation but also to eliminate existing tumor mass.

The observed anti-tumor effects are consistent with the mechanism of action of this compound as an Aurora B kinase inhibitor. Biomarker analyses of tumors from the HCT 116 xenograft model confirmed that therapeutic doses of this compound led to the inhibition of histone H3 phosphorylation, a direct substrate of Aurora B nih.gov. Furthermore, histological examination of the treated tumors revealed an accumulation of enlarged, multinucleated cells, a hallmark of Aurora B inhibition which disrupts proper cell division nih.gov.

The table below summarizes the key findings from the in vivo xenograft studies with this compound.

Table 1: Summary of this compound Efficacy in Human Cancer Xenograft Models

Xenograft Model Cancer Type Key Findings
NCI-H460 Non-Small Cell Lung Cancer Dose-dependent inhibition of tumor growth. nih.gov
HCT 116 Colon Carcinoma Dose-dependent tumor growth inhibition and regression of large tumors. nih.gov

These preclinical results underscore the potent anti-tumor activity of this compound in various cancer models, providing a strong rationale for its clinical investigation.

Broader Academic Implications and Future Research Directions

BI-811283 as a Tool Compound in Mitotic Research

This compound is characterized as an ATP-competitive diaminopyrimidine derivative, functioning as a reversible and potent inhibitor of Aurora B kinase. Its mechanism of action involves binding to the ATP-binding pocket of Aurora B, thereby disrupting its enzymatic function nih.govguidetopharmacology.orgnih.govnih.govnih.govguidetopharmacology.orguni.lu. Aurora B kinase is an integral component of the Chromosomal Passenger Complex (CPC), which is essential for the precise orchestration of mitotic cell division. Its roles include regulating chromosome bi-orientation, maintaining sister chromatid cohesion, facilitating spindle disassembly, and ensuring proper cytokinesis nih.govguidetopharmacology.orguni.luuni.luharvard.edunih.gov.

As a tool compound, this compound has been instrumental in elucidating the consequences of Aurora B inhibition on cellular processes. Preclinical studies have demonstrated its broad antiproliferative activity across a diverse panel of 24 tumor cell lines, with half-maximal effective concentrations (EC50) reported at less than 14 nM guidetopharmacology.orgguidetopharmacology.orguni.luharvard.eduguidetopharmacology.org. A key pharmacodynamic marker of Aurora B inhibition, the phosphorylation of histone H3 (pHH3), was rapidly reduced within one hour of this compound treatment guidetopharmacology.orgguidetopharmacology.orguni.luharvard.edu.

A notable cellular phenotype induced by this compound is the formation of polyploid cells. Within 48 hours of treatment, up to 80% of cells exhibited polyploidy, characterized by an abnormal increase in chromosome number guidetopharmacology.orgnih.govnih.govuni.luharvard.edu. This polyploid state is a hallmark of Aurora B inhibition and is often followed by cellular senescence or apoptosis in a subset of the affected cells guidetopharmacology.orgnih.govnih.govuni.luharvard.edu. These findings underscore this compound's utility in dissecting the intricate regulatory mechanisms of mitosis and the cellular responses to mitotic perturbations.

Table 1: Key In Vitro Activity of this compound

Target KinaseIC50 (nM)
Aurora B9 nih.govuni.luguidetopharmacology.org
Aurora A70 uni.luguidetopharmacology.org
Aurora C17 uni.luguidetopharmacology.org

Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines

Cell Line OriginEC50 Range (nM)
Various Tumor Cell Lines (24 lines)<14 guidetopharmacology.orgguidetopharmacology.orguni.luharvard.eduguidetopharmacology.org
Human Cancer Cell Lines (>20 lines)2 to 14 uni.lu

Advances in Understanding Aurora B Kinase Biology Through Inhibitor Studies

Studies utilizing inhibitors like this compound have significantly advanced the understanding of Aurora B kinase biology. Aurora B, as part of the Chromosomal Passenger Complex, is critical for maintaining genomic integrity during cell division nih.govguidetopharmacology.orguni.lu. Its overexpression has been widely observed in various human cancers, including prostate, liver, leukemia, and breast, and is often correlated with poor patient prognosis nih.govnih.govuni.luharvard.edunih.govnih.govprobes-drugs.orgmrc.ac.uk. This aberrant expression can lead to aneuploidy and genetic instability, thereby promoting tumorigenesis nih.govuni.lu.

The development and study of Aurora B inhibitors have validated this kinase as an attractive therapeutic target for cancer intervention guidetopharmacology.orguni.luuni.luharvard.edunih.govnih.govsymansis.comresearchgate.net. The consistent observation of mitotic defects, such as polyploidy and subsequent cell death, upon Aurora B inhibition, has provided crucial insights into its indispensable role in proper chromosome segregation and cytokinesis guidetopharmacology.orgnih.govnih.govuni.luharvard.edu. This compound's ability to induce polyploidy followed by senescence or apoptosis has established a new mechanistic paradigm for M-phase targeting agents, highlighting distinct cellular responses to mitotic checkpoint override uni.luharvard.edu. Furthermore, inhibitor studies have revealed a direct link between Aurora B activity and the prevention of chromosomal segregation disorders, emphasizing its vital role in chromosomal orientation, separation, and reorganization nih.gov. These findings collectively reinforce Aurora B's central function in maintaining genomic stability and its potential as a target for anticancer therapies.

Exploration of Novel Aurora B Inhibitors with Enhanced Specificity and Efficacy Profiles

The landscape of Aurora B kinase inhibitors is continuously evolving, with ongoing efforts to develop compounds exhibiting enhanced specificity and efficacy. This compound itself demonstrates a degree of selectivity, with an IC50 of 9 nM for Aurora B, compared to 70 nM for Aurora A and 17 nM for Aurora C nih.govuni.luguidetopharmacology.org. It has been reported to be over 250-fold more selective towards Aurora B over Aurora A nih.gov.

However, the field has seen the emergence of other highly selective Aurora B inhibitors. For instance, Barasertib (also known as AZD1152) exhibits remarkable potency with an IC50 of 1 nM in kinase assays and 0.37 nM in cell-free assays, demonstrating over 1000-fold greater affinity for Aurora B compared to Aurora A nih.govprobes-drugs.org. Another example is GSK1070916, which shows IC50 values of 0.38 nM for Aurora B and 1.5 nM for Aurora C, maintaining over 250-fold selectivity for Aurora B over Aurora A nih.gov. SP-96, a non-ATP competitive inhibitor, has an Aurora B IC50 of 0.316 nM and boasts over 2000-fold selectivity over kinases like FLT3 and KIT, a design strategy aimed at minimizing off-target toxicities often associated with less selective inhibitors nih.gov.

The pursuit of enhanced specificity and efficacy is driven by the desire to improve therapeutic potential and mitigate adverse effects observed with earlier, less selective Aurora kinase inhibitors nih.govnih.govnih.gov. Recent advancements in drug discovery methodologies, including high-throughput screening and structure-based drug design, have led to the identification of novel compounds. These include benzoxazole (B165842) analogs (e.g., 13l and 13q), compound 6p, S4, and GSK650394, which have shown potent inhibitory effects and antiproliferative activity in preclinical models symansis.com. Some of these newer agents are designed to disrupt protein-protein interactions within the Aurora B complex (e.g., Aurora B-INCENP interaction) rather than directly targeting the catalytic site, offering novel therapeutic avenues with potentially distinct phenotypic outcomes and reduced toxicities symansis.com.

Table 3: Comparative Potency of Aurora B Inhibitors

Compound NameAurora B IC50 (nM)Aurora A IC50 (nM)Aurora C IC50 (nM)Selectivity Notes
This compound9 nih.govuni.luguidetopharmacology.org70 uni.luguidetopharmacology.org17 uni.luguidetopharmacology.org>250-fold selective over Aurora A nih.gov
Barasertib0.37 (cell-free) nih.govprobes-drugs.org<0.00037 (estimated) nih.govprobes-drugs.orgN/A>1000-fold selective over Aurora A nih.govprobes-drugs.org
GSK10709160.38 nih.gov<95 (estimated) nih.gov1.5 nih.gov>250-fold selective over Aurora A nih.gov
SP-960.316 nih.govN/AN/A>2000-fold selective over FLT3 and KIT nih.gov

Potential for Further Preclinical Investigations in Underexplored Malignancies

The preclinical efficacy demonstrated by this compound suggests its potential for further investigation in a broader spectrum of malignancies, particularly those that are currently underexplored. In vivo studies using murine xenograft models have shown that this compound inhibits tumor growth in human non-small cell lung cancer, colon carcinoma, pancreas carcinoma, colorectal cancer (HCT-8), and hepatocellular carcinoma (SMCC-7721), with tumor regression observed in some cases guidetopharmacology.orgharvard.eduguidetopharmacology.org. Furthermore, in vitro studies have indicated efficacy in acute lymphoblastic leukemia and colorectal cancer cell lines nih.gov.

Given that Aurora B kinase overexpression is implicated in various cancers, including non-small cell lung, brain, head and neck, colorectal, and ovarian cancers, there is a strong rationale for expanding preclinical evaluations to these and other malignancies where Aurora B activity is elevated nih.govnih.gov. Preclinical evaluations have also shown that this compound effectively inhibits histone H3 phosphorylation in cell lines derived from solid malignancies, leukemia, and lymphoma nih.gov. This broad activity profile suggests that Aurora B inhibitors could be a valuable therapeutic strategy for cancers that have not been extensively explored with this class of drugs. Future preclinical studies could focus on identifying specific biomarkers that predict response to Aurora B inhibition in these underexplored contexts, potentially leading to new indications and combination therapies.

Contribution to the Field of Kinase Inhibitor Drug Discovery and Development Methodologies

The research and development surrounding this compound have significantly contributed to the broader field of kinase inhibitor drug discovery and development methodologies. Its characterization as a potent and selective Aurora B kinase inhibitor has reinforced the concept of targeting specific mitotic kinases as a viable anticancer strategy nih.govguidetopharmacology.orgnih.govnih.govnih.govuni.luharvard.edunih.govresearchgate.net.

The detailed preclinical and early clinical investigations of this compound have provided valuable insights into the pharmacodynamic consequences of Aurora B inhibition, particularly the induction of polyploidy, senescence, and apoptosis in cancer cells guidetopharmacology.orguni.luharvard.edu. This mechanistic understanding has established a new paradigm for M-phase targeting agents, moving beyond simple mitotic arrest to a more complex cascade of cellular events leading to tumor cell demise uni.luharvard.edu.

Furthermore, the experiences with first-generation Aurora kinase inhibitors, including pan-Aurora inhibitors like VX-680 and ZM447439, which often faced challenges related to limited efficacy or off-target toxicities (e.g., inhibition of FLT3 and KIT by non-selective agents), have underscored the critical importance of selectivity in kinase inhibitor design nih.govresearchgate.netguidetomalariapharmacology.org. The development of more selective compounds like this compound, Barasertib, and GSK1070916, and the ongoing exploration of novel inhibitors targeting specific protein-protein interactions within the Aurora B complex, exemplify the evolution of drug discovery methodologies towards more precise and less toxic therapeutic agents nih.govsymansis.comnih.gov. The comprehensive data generated from studies on this compound, including its in vitro potency, cellular effects, and in vivo antitumor activity, serve as a crucial reference point for the design, synthesis, and evaluation of future kinase inhibitors, thereby continuously advancing the field.

Q & A

Basic Research Questions

Q. What experimental methodologies are used to validate BI-811283’s target specificity and mechanism of action as an Aurora B kinase inhibitor?

  • Methodological Answer : this compound’s target specificity is validated through kinase inhibition assays (e.g., radioactive or fluorescence-based kinase activity assays) to determine its IC50 (9 nM for AurB) and selectivity across kinase panels. Competitive binding assays (e.g., ATP-binding site competition) and cellular assays measuring mitotic defects (e.g., histone H3 phosphorylation inhibition) further confirm AurB targeting. In vitro models using cancer cell lines (e.g., leukemia, solid tumors) should pair with Western blotting or immunofluorescence to assess downstream effects like polyploidy induction .

Q. What preclinical models are optimal for evaluating this compound’s efficacy, and how should endpoints be standardized?

  • Methodological Answer : Use cell lines with Aurora B overexpression (e.g., AML, colorectal cancer) for in vitro cytotoxicity assays (MTT/ATP-lite). In vivo, patient-derived xenografts (PDX) or syngeneic models with hematological malignancies are preferred. Standardized endpoints include tumor volume reduction, survival prolongation, and pharmacodynamic markers (e.g., phospho-histone H3 levels). Dose-response curves and time-course analyses should be statistically validated using ANOVA or non-parametric tests .

Q. How are pharmacokinetic (PK) and pharmacodynamic (PD) parameters assessed in preclinical studies of this compound?

  • Methodological Answer : PK studies involve plasma concentration-time profiling via LC-MS/MS after single or repeated dosing. PD markers (e.g., AurB activity inhibition) are quantified in tumor biopsies using ELISA or flow cytometry. Non-compartmental analysis (NCA) calculates AUC, Cmax, and half-life. Correlation between PK/PD parameters and efficacy (e.g., tumor growth inhibition) is modeled using linear regression or Emax models .

Advanced Research Questions

Q. What strategies can optimize combination therapy design with this compound to overcome resistance in acute myeloid leukemia (AML)?

  • Methodological Answer : Rational combinations (e.g., with cytarabine) require dose-escalation matrices in vitro to identify synergistic effects (via Chou-Talalay or Bliss independence models). In vivo, staggered dosing (e.g., this compound post-cytarabine) minimizes overlapping toxicities. Transcriptomic profiling (RNA-seq) of resistant clones identifies compensatory pathways (e.g., PLK1 upregulation) for targeted co-inhibition. Clinical trial designs should incorporate adaptive randomization to adjust combination ratios based on interim safety/efficacy data .

Q. How should dose-limiting toxicities (DLTs) and maximum tolerated dose (MTD) be analytically defined in this compound phase I trials?

  • Methodological Answer : DLTs (e.g., grade 4 neutropenia/thrombocytopenia) are assessed per CTCAE criteria during the first cycle (21–28 days). MTD determination follows the 3+3 design, with Bayesian hierarchical models (e.g., continual reassessment method) improving precision. Pharmacokinetic-pharmacodynamic (PK-PD) modeling links drug exposure (AUC) to toxicity incidence, enabling predictive dosing adjustments. Toxicity scoring must account for cumulative effects in multi-cycle regimens .

Q. What statistical approaches address contradictions in this compound’s clinical efficacy between solid tumors and hematological malignancies?

  • Methodological Answer : Meta-analysis of phase I/II data (e.g., NCT00701324 vs. NCT00632749) using random-effects models identifies heterogeneity sources (e.g., tumor microenvironment differences). Biomarker stratification (e.g., Aurora B expression by IHC) via Cox regression clarifies subgroup efficacy. For solid tumors, progression-free survival (PFS) may require non-linear mixed-effects modeling due to pseudoprogression artifacts. Sensitivity analyses exclude non-evaluable patients to reduce bias .

Q. How can researchers mitigate hematological toxicity in this compound trials while maintaining therapeutic efficacy?

  • Methodological Answer : Prophylactic granulocyte colony-stimulating factor (G-CSF) and thrombopoietin agonists are integrated into trial protocols. Therapeutic drug monitoring (TDM) guides dose individualization based on neutrophil/platelet nadirs. In vitro toxicity assays using human bone marrow progenitors (CD34+ cells) predict myelosuppression risks. Adaptive trial designs (e.g., toxicity-efficacy trade-off models) balance dose reductions with antitumor response thresholds .

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